Hydrophobicity Differentiation: XLogP3 6.1 vs. 5.1 for Fmoc-ACHPA—A 10-Fold Difference in Computed Partition Coefficient
The target compound exhibits a computed XLogP3-AA value of 6.1, compared to 5.1 for Fmoc-(3S,4S)-ACHPA-OH and 5.8 for Fmoc-Cha-OH, indicating substantially higher hydrophobicity [1][2][3]. This difference arises from the absence of the 3-hydroxyl group present in Fmoc-ACHPA. The 1.0 logP unit increase relative to Fmoc-ACHPA corresponds to an approximate tenfold greater preference for the organic phase, directly influencing solubility in organic solvents, reversed-phase HPLC retention, and membrane-like partitioning.
| Evidence Dimension | Computed XLogP3-AA (hydrophobicity index) |
|---|---|
| Target Compound Data | 6.1 (PubChem, XLogP3 3.0) |
| Comparator Or Baseline | Fmoc-ACHPA: 5.1; Fmoc-Cha-OH: 5.8 |
| Quantified Difference | ΔXLogP3 = +1.0 vs. Fmoc-ACHPA; ΔXLogP3 = +0.3 vs. Fmoc-Cha-OH |
| Conditions | Computed property using XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
Higher hydrophobicity can improve solubility in coupling solvents like DMF and enhance reversed-phase purification resolution, but may reduce aqueous solubility, directly informing solvent selection during SPPS and downstream purification workflows.
- [1] PubChem CID 103668265. 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/103668265 View Source
- [2] PubChem CID 17040161. Fmoc-achpa. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/130597-31-8 View Source
- [3] PubChem CID 978326. Fmoc-Cha-OH. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/978326 View Source
